molecular formula C9H6Br2O2 B1398756 5,7-Dibromochroman-4-one CAS No. 1344704-76-2

5,7-Dibromochroman-4-one

Cat. No. B1398756
M. Wt: 305.95 g/mol
InChI Key: UBQPVQWCVLVLNJ-UHFFFAOYSA-N
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Description

5,7-Dibromochroman-4-one is an organic compound with the molecular formula C9H6Br2O2 . It is also known as DBT or DBranthrene.


Synthesis Analysis

Chroman-4-one derivatives are important intermediates and building blocks in organic synthesis and drug design . The structural diversity found in the chroman-4-one family has led to their division into several categories including benzylidene-4-chromanones, flavanones (2-phenyl-4-chromanones), isoflavanones (3-phenyl-4-chromanones), spirochromanones, and C-4 modified chroman-4-ones such as hydrazones and oxime derivatives . Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds .


Molecular Structure Analysis

The molecular structure of 5,7-Dibromochroman-4-one is characterized by the presence of a chroman-4-one framework . This structure is a significant structural entity that belongs to the class of oxygen-containing heterocycles .


Chemical Reactions Analysis

Chroman-4-one derivatives are versatile scaffolds exhibiting a wide range of pharmacological activities . They are used as building blocks in medicinal chemistry for the isolation, designing, and synthesis of novel lead compounds .


Physical And Chemical Properties Analysis

5,7-Dibromochroman-4-one has a molecular weight of 305.95 g/mol. More detailed physical and chemical properties can be found in databases like PubChem and ChemicalBook .

Scientific Research Applications

1. Synthesis of Chiral Chroman-4-ones

5,7-Dibromochroman-4-one has been utilized in the synthesis of chiral 2-methyl chroman-4-ones, contributing to the stereoselective build-up of the chromanol moiety of anti-HIV agent calanolide A. This process involved inter- and intramolecular Houben-Hoesch reactions for the enantioselective synthesis (Rao, Gaitonde, Prakash, & Rao, 1994).

2. Synthesis of Lipophilic Oligonucleotides

In the realm of oligonucleotide research, 5,7-Dibromochroman-4-one derivatives have been used for synthesizing novel phosphoramidite building blocks. These blocks are crucial for preparing lipophilic oligonucleotides, indicating a significant role in modifying DNA and RNA structures for various applications (Köstler & Rosemeyer, 2009).

3. Melanin Concentrating Hormone Receptor Antagonists

5,7-Dibromochroman-4-one derivatives have also been identified as potent melanin concentrating hormone receptor 1 (MCHr1) antagonists. These compounds have shown potential in causing weight loss in diet-induced obese mice. This discovery highlights their potential therapeutic applications in obesity and metabolic disorders (Kym et al., 2005).

4. Antimicrobial Applications

In antimicrobial research, derivatives of 5,7-Dibromochroman-4-one have been synthesized and evaluated for their antimicrobial activities. Specific compounds in this category demonstrated moderate activities against various investigated species, showcasing their potential in antimicrobial therapy (Faty, Rashed, & Youssef, 2015).

5. Applications in DNA Sequencing

Certain 5,7-Dibromochroman-4-one derivatives have been used in the development of new energy transfer dyes for DNA sequencing. These dyes have shown improved performance in terms of brightness and signal-to-noise ratio compared to standard dyes, enhancing the efficiency and accuracy of DNA sequencing technologies (Lee et al., 1997).

6. Interaction with DNA

These compounds have also been studied for their interaction with DNA, as observed through changes in absorption spectra. Their interaction with polynucleotides indicates potential applications in the study of DNA-protein interactions and the modulation of DNA structures (Dattagupta, Bünemann, & Müller, 1975).

Future Directions

Given the importance of chroman-4-one derivatives in medicinal chemistry and drug discovery, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . The versatility of chromanone makes it a promising template in drug designing and development .

properties

IUPAC Name

5,7-dibromo-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br2O2/c10-5-3-6(11)9-7(12)1-2-13-8(9)4-5/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBQPVQWCVLVLNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1=O)C(=CC(=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dibromochroman-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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